2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is an organic compound that features both fluorine and boron atoms in its structure. This compound is notable for its unique combination of a trifluoromethyl group and a boronic ester, which imparts distinct chemical properties and reactivity. It is used in various fields, including organic synthesis and medicinal chemistry, due to its ability to participate in a range of chemical reactions.
Mechanism of Action
Target of Action
Similar compounds, such as boric acid derivatives, have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds, such as boric acid derivatives, are often used as enzyme inhibitors or specific ligand drugs .
Biochemical Pathways
Boric acid derivatives, like 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol, are significant reaction intermediates in organic synthesis reactions. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Result of Action
Similar compounds have been found to induce apoptosis and necrosis of certain cancer cells .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol plays a crucial role in biochemical reactions, particularly in the stabilization of alpha-helical structures in proteins . This compound interacts with various enzymes and proteins through hydrogen bonding and other non-covalent interactions. For instance, it forms complexes with Lewis bases such as tetrahydrofuran or pyridine, yielding 1:1 adducts
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the stability and folding of proteins, thereby impacting various cellular processes . Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen bond donor and acceptor, facilitating the formation of stable complexes with proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s ability to stabilize alpha-helical structures in proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to the liver, kidneys, and other organs . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, which catalyzes its conversion to other metabolites . These interactions can affect metabolic flux and alter the levels of key metabolites in cells. Additionally, the compound’s unique structure allows it to participate in specific biochemical reactions that are not accessible to other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on the cellular context. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .
Subcellular Localization
Within cells, this compound exhibits specific subcellular localization. It can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals . For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 4-bromo-2,2,2-trifluoroacetophenone, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form the boronic ester intermediate.
Reduction: The boronic ester intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: A wide range of biaryl compounds.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is unique due to the presence of both a trifluoromethyl group and a boronic ester. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSVIYLABOQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676946 | |
Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887781-87-5 | |
Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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